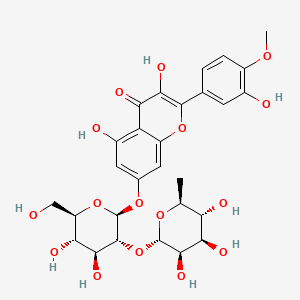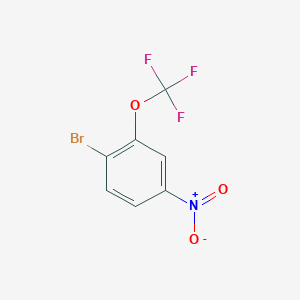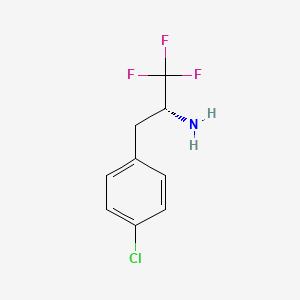![molecular formula C9H13NO4 B13919647 Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is a complex organic compound that belongs to the family of azabicyclo compounds. These compounds are known for their unique bicyclic structures, which often exhibit interesting biological activities. The compound’s structure includes an ethyl ester group, a ketone, and an oxa-azabicyclo framework, making it a valuable target for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the precise control of stereochemistry, which is crucial for the biological activity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-methylmorpholine N-oxide (NMO) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest for drug discovery and development.
Industry: The compound can be used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific biological context, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate: This compound has a similar structure but includes a methyl group, which can alter its biological activity and reactivity.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues: These compounds share the azabicyclo framework but differ in their ring sizes and functional groups, leading to different chemical and biological properties.
Uniqueness
Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H13NO4 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-2-13-7(11)9-4-3-6(5-9)14-8(12)10-9/h6H,2-5H2,1H3,(H,10,12) |
Clave InChI |
MULNOAQVIFWGSV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCC(C1)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)


![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)







![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)


